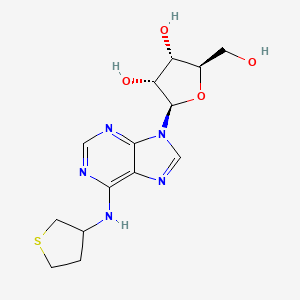
9-Chloro-2-methoxy-3-nitroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Chloro-2-methoxy-3-nitroacridine is an organic compound belonging to the acridine family. Acridines are heterocyclic aromatic compounds known for their diverse applications in various fields, including medicinal chemistry and material science. The compound’s structure consists of a chloro group at the 9th position, a methoxy group at the 2nd position, and a nitro group at the 3rd position on the acridine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-2-methoxy-3-nitroacridine typically involves the nitration of 9-chloro-2-methoxyacridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure consistent product quality. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group at the 9th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 9-chloro-2-methoxy-3-aminoacridine.
Substitution: Formation of various substituted acridine derivatives depending on the nucleophile used.
科学研究应用
9-Chloro-2-methoxy-3-nitroacridine has found applications in several scientific research areas:
Biology: Investigated for its interactions with DNA and RNA, making it a useful tool in molecular biology studies.
Medicine: Explored for its potential anticancer and antimicrobial properties. Acridine derivatives are known for their ability to intercalate into DNA, disrupting cellular processes in cancer cells.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 9-Chloro-2-methoxy-3-nitroacridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA by inhibiting transcription and replication processes. The compound’s nitro group can also undergo bioreduction to form reactive intermediates that can cause DNA damage, leading to cytotoxic effects. The molecular targets include DNA and various enzymes involved in DNA replication and repair pathways.
相似化合物的比较
- 9-Chloro-2-ethoxy-6-nitroacridine
- 9-Chloro-6,7-dimethoxy-3-nitroacridine
- 9-Methoxy-10-nitro-anthracene
Comparison: Compared to other similar compounds, 9-Chloro-2-methoxy-3-nitroacridine is unique due to its specific substitution pattern on the acridine ring. The presence of the chloro, methoxy, and nitro groups at distinct positions imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
89974-81-2 |
|---|---|
分子式 |
C14H9ClN2O3 |
分子量 |
288.68 g/mol |
IUPAC 名称 |
9-chloro-2-methoxy-3-nitroacridine |
InChI |
InChI=1S/C14H9ClN2O3/c1-20-13-6-9-11(7-12(13)17(18)19)16-10-5-3-2-4-8(10)14(9)15/h2-7H,1H3 |
InChI 键 |
GWVRIWNHCUZZKH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B12928384.png)


![2-(Aminomethyl)octahydro-1H-3,5,1-(epiethane[1,1,2]triyl)cyclobuta[cd]pentalen-2-ol](/img/structure/B12928417.png)


![(2R)-2-(((4aR,6R,7R,8R,8aS)-7-Acetamido-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12928436.png)






![6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B12928485.png)
